molecular formula C16H14ClNO3S2 B2648456 [(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-chlorobenzene-1-sulfonate CAS No. 383146-43-8

[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-chlorobenzene-1-sulfonate

Cat. No.: B2648456
CAS No.: 383146-43-8
M. Wt: 367.86
InChI Key: XDBZWBMODWJYFA-OBGWFSINSA-N
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Description

[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-chlorobenzene-1-sulfonate is a complex organic compound with the molecular formula C16H14ClNO3S2. It is known for its unique structural features, which include a benzothiopyran ring and a chlorobenzene sulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-chlorobenzene-1-sulfonate typically involves multiple steps. One common method includes the reaction of 6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-chlorobenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-chlorobenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-chlorobenzene-1-sulfonate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfonate group can also interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

  • [(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-bromobenzene-1-sulfonate
  • [(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-fluorobenzene-1-sulfonate

Uniqueness

[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-chlorobenzene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3S2/c1-11-2-7-16-14(10-11)15(8-9-22-16)18-21-23(19,20)13-5-3-12(17)4-6-13/h2-7,10H,8-9H2,1H3/b18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBZWBMODWJYFA-OBGWFSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCCC2=NOS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC\2=C(C=C1)SCC/C2=N\OS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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